N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex heterocyclic compound It features an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl group, and a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often involve heating the reagents in a suitable solvent such as benzene or ethanol, sometimes in the presence of a catalyst like FeCl3 .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties
Mechanism of Action
The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic and immunomodulator.
Pifithrin-β: Another imidazo[2,1-b][1,3]thiazole derivative with antineoplastic properties.
Uniqueness
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of an imidazo[2,1-b][1,3]thiazole ring with a tetrahydroquinazoline moiety makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-19(18-15-3-1-2-4-16(15)21-12-22-18)23-14-7-5-13(6-8-14)17-11-25-9-10-27-20(25)24-17/h5-12H,1-4H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDWYVJHNDBMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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